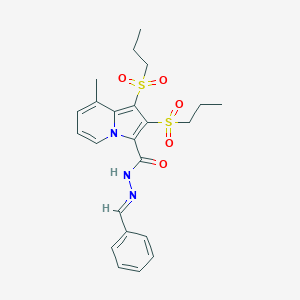![molecular formula C13H11F6NO4 B387777 Ethyl 3,3,3-trifluoro-2-hydroxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate](/img/structure/B387777.png)
Ethyl 3,3,3-trifluoro-2-hydroxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,3,3-trifluoro-2-hydroxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate is a fluorinated organic compound with significant applications in various fields of scientific research. Its unique structure, characterized by the presence of trifluoromethyl groups, imparts distinct chemical and physical properties that make it valuable in medicinal chemistry, agrochemicals, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3,3-trifluoro-2-hydroxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate typically involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile . This reaction can be carried out under conventional heating or microwave irradiation to yield the desired product efficiently.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,3,3-trifluoro-2-hydroxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated alcohols, amines, and substituted derivatives, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
Ethyl 3,3,3-trifluoro-2-hydroxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of Ethyl 3,3,3-trifluoro-2-hydroxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and specificity, leading to potent biological effects. The compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid
- 2-(1,1,1-Trifluoro-2-(trifluoromethyl)-2-hydroxy)propyl-3-bicyclo[2.2.1]hept-2-yl methacrylate
Uniqueness
Ethyl 3,3,3-trifluoro-2-hydroxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate stands out due to its specific trifluoromethylated structure, which imparts unique chemical properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions. These characteristics make it particularly valuable in medicinal chemistry and other scientific research areas .
Eigenschaften
IUPAC Name |
ethyl 3,3,3-trifluoro-2-hydroxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F6NO4/c1-2-24-10(22)11(23,13(17,18)19)20-9(21)7-4-3-5-8(6-7)12(14,15)16/h3-6,23H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYLYXMXGHTXBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)C1=CC(=CC=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F6NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 5-[4-(dimethylamino)phenyl]-2-(3-ethoxy-4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B387695.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(2E,3E)-4,6-dimethylhepta-3,5-dien-2-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B387699.png)
![N-[(cinnamoylamino)(4-isobutoxyphenyl)methyl]-3-phenylacrylamide](/img/structure/B387700.png)
![3,5-DIBENZAMIDO-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}BENZAMIDE](/img/structure/B387701.png)
![(4Z)-4-[(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B387704.png)


![(4Z)-4-{[(3-FLUOROPHENYL)AMINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B387709.png)


![2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE](/img/structure/B387715.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(2,4-difluorophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B387716.png)


